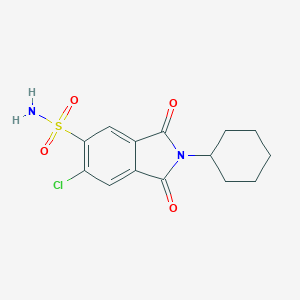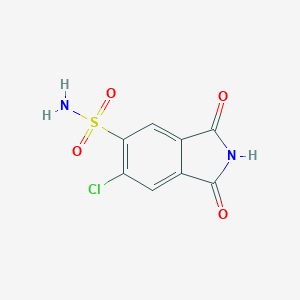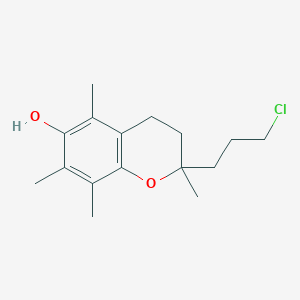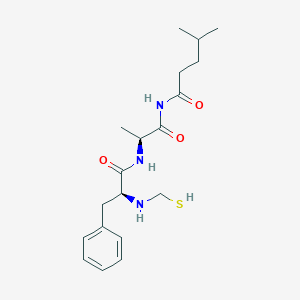![molecular formula C9H16O8 B047576 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid CAS No. 115074-55-0](/img/structure/B47576.png)
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid, also known as THOPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. THOPA is a derivative of ascorbic acid and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes such as matrix metalloproteinases, which are involved in tumor invasion and metastasis. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have shown that this compound can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has several advantages for lab experiments. It is a stable compound and can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. This compound also has limited bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid research. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to explore the use of this compound as a plant growth regulator and pesticide. Further research is also needed to understand the mechanism of action of this compound and to improve its bioavailability.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound is a promising compound that warrants further investigation.
Métodos De Síntesis
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid can be synthesized using different methods. One of the most commonly used methods is the reaction of ascorbic acid with glyoxylic acid in the presence of sodium hydroxide. This reaction leads to the formation of this compound, which can be purified using various methods such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective properties. In agriculture, this compound has been used as a plant growth regulator and as a pesticide. In the food industry, this compound has been used as a preservative and antioxidant.
Propiedades
| 115074-55-0 | |
Fórmula molecular |
C9H16O8 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H16O8/c1-4(9(15)16)17-8(6(13)3-11)7(14)5(12)2-10/h2,4-8,11-14H,3H2,1H3,(H,15,16)/t4?,5-,6+,7+,8-/m0/s1 |
Clave InChI |
SWJXXAHCKUMTJG-IAZHGZDYSA-N |
SMILES isomérico |
CC(C(=O)O)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O |
SMILES |
CC(C(=O)O)OC(C(CO)O)C(C(C=O)O)O |
SMILES canónico |
CC(C(=O)O)OC(C(CO)O)C(C(C=O)O)O |
Sinónimos |
4-O-(1-carboxyethyl)-O-galactose 4-OCEOG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)




![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)




